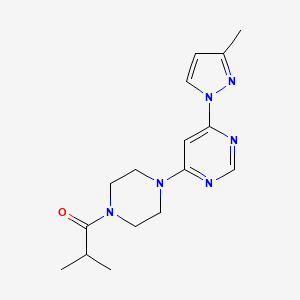

![molecular formula C12H9N3S2 B5520348 N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5520348.png)

N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine and related compounds involves multiple steps, including cyclization reactions and the use of different reagents to introduce specific functional groups. Abdelhamid et al. (2012) synthesized 1-(2-(4,5-dihydro-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-phenylpyrazol-1-yl)-4-substituted-thiazol-5-yl)-2-phenyldiazene and substituted pyridines through reactions involving hydrazonoyl halides and active methylene compounds (Abdelhamid, Abdel-Riheem, El-Idreesy, & Rashdan, 2012).

Molecular Structure Analysis

The molecular structure of N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine exhibits interesting features such as dynamic tautomerism and divalent N(I) character, as shown by Bhatia, Malkhede, and Bharatam (2013). Their quantum chemical analysis revealed six competitive isomeric structures within a relative energy difference of approximately 4 kcal/mol, highlighting the compound's structural complexity and versatility (Bhatia, Malkhede, & Bharatam, 2013).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, leading to the synthesis of novel compounds with potential biological activities. For instance, Gad-Elkareem et al. (2013) explored the anti-tumor evaluations of newly synthesized derivatives against several human tumor cell lines, indicating the compound's significance in medicinal chemistry (Mohareb, Abdallah, & Abdelaziz, 2013).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. Yokota et al. (2012) synthesized new fluorescent compounds based on the benzo[4,5]thieno[3,2-d]pyrimidine structure and analyzed their solid-state fluorescence properties, providing insights into the physical characteristics of these compounds (Yokota et al., 2012).

Scientific Research Applications

Quantum Chemical Analysis and Tautomerism

- N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine and similar compounds exhibit dynamic tautomerism and divalent N(I) character, as shown by quantum chemical analysis. These compounds have competitive isomeric structures with a relative energy difference of ∼4 kcal/mol, indicating a competition between the thiazole and pyridine groups for accommodating the tautomeric hydrogen. This property is crucial for their electron-donating capability in various molecular systems (Bhatia, Malkhede, & Bharatam, 2013).

Synthesis and Anti-tumor Evaluations

- Research has explored the synthesis of pyrazole, thiophene, thieno[2,3-b]pyridine, and thiazole derivatives, including the reactions and anti-tumor evaluations of these compounds against human tumor cell lines. Some compounds demonstrated significant inhibitory effects, showcasing the potential of these molecules in developing new anticancer agents (Mohareb, Abdallah, & Abdelaziz, 2013).

Development of Novel Hybrid Molecules

- Novel pyridine-thiazole hybrid molecules have been synthesized, revealing high antiproliferative activity against various tumor cell lines. This highlights the potential of these compounds as anticancer agents, with mechanisms of action possibly related to inducing genetic instability in tumor cells (Ivasechko et al., 2022).

Electrochemical Applications

- The electron-accepting ability of thiadiazolo[3,4-c]pyridine, an analog of the compound , has been utilized in the development of novel donor-acceptor-type systems for electrochromics. This research underscores the compound's potential in creating materials with favorable redox activity and stability for electrochromic applications (Ming et al., 2015).

Antimicrobial and Antitumor Activities

- Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives has demonstrated potent antitumor and antibacterial agents. This indicates the broad application of such compounds in medicinal chemistry for the development of treatments against various diseases (Hafez, Alsalamah, & El-Gazzar, 2017).

Future Directions

The future directions for the study and application of “N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine” and related thiazoles could include further exploration of their biological activities and potential uses in medicine, as well as the development of new synthesis methods and chemical reactions .

properties

IUPAC Name |

N-pyridin-2-yl-4-thiophen-2-yl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S2/c1-2-6-13-11(5-1)15-12-14-9(8-17-12)10-4-3-7-16-10/h1-8H,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPWUMPMAJGLKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=NC(=CS2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*,4R*)-1-[(8-chloro-2-methyl-4-quinolinyl)carbonyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5520285.png)

![{3-allyl-1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}methanol](/img/structure/B5520287.png)

![{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5520289.png)

![N-[3-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5520303.png)

![3-{[benzyl(ethyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5520304.png)

![ethyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5520308.png)

![2-{6-[(4-hydroxybutyl)amino]-9H-purin-9-yl}-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B5520323.png)

![2-cyclopentyl-9-(6-methyl-2-propylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5520351.png)

![5-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-2-hydroxy-4(3H)-pyrimidinone](/img/structure/B5520352.png)

![(1S*,5R*)-3-(methylsulfonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520355.png)